1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(1-adamantyl)-4-(5-chloro-2-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O3S/c1-27-19-3-2-18(22)11-20(19)28(25,26)24-6-4-23(5-7-24)21-12-15-8-16(13-21)10-17(9-15)14-21/h2-3,11,15-17H,4-10,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKKLCXROMDWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine typically involves multiple steps. One common method includes the reaction of 1-adamantyl chloride with a piperazine derivative under controlled conditions. The sulfonylation of the resulting intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride yields the final product. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring or the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine has been investigated for its potential therapeutic effects:
- Antitumor Activity: Recent studies have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines such as HeLa (cervical carcinoma) and MDA MB 231 (breast cancer), with IC50 values of approximately 9.2 µM and 8.4 µM, respectively. Modifications to the compound have led to derivatives with enhanced activity, indicating that structural changes can significantly influence efficacy.
- Enzyme Inhibition: The sulfonyl moiety is linked to inhibitory activities against enzymes such as acetylcholinesterase (AChE) and urease. These properties suggest potential applications in treating conditions related to enzyme dysfunctions.
Biological Studies
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Mechanism of Action: The adamantyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound's overall activity against various biological targets.
- Antibacterial Properties: Compounds similar to this piperazine derivative have shown antibacterial activity, making them candidates for further exploration in antimicrobial therapies.
Data Summary Table
| Biological Activity | Cell Line/Target | IC50 Value (µM) | References |
|---|---|---|---|
| Antitumor | HeLa | 9.2 | |
| Antitumor | MDA MB 231 | 8.4 | |
| Enzyme Inhibition | AChE | Not specified | |
| Enzyme Inhibition | Urease | Not specified |
Case Studies
In a study evaluating piperazine derivatives, 1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine was highlighted for its promising antitumor activity while maintaining low cytotoxicity toward normal human cells such as HUVEC (human umbilical vein endothelial cells) and NHDF (normal human dermal fibroblasts). This selectivity is crucial for developing therapeutic agents that minimize adverse effects.
Mechanism of Action
The mechanism of action of 1-(1-adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the compound’s binding affinity to enzymes or receptors. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
| Compound Name | Molecular Weight (g/mol) | Key Substituents/Functional Groups | Unique Properties |
|---|---|---|---|
| Target Compound : 1-(1-Adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine | ~452.0* | 1-Adamantyl, 5-chloro-2-methoxyphenyl sulfonyl | High lipophilicity (adamantyl), metabolic stability, dual aromatic substitution |
| 1-(2-Adamantyl)-4-{[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl}piperazine | 428.5 | 2-Adamantyl, difluoromethylpyrazole sulfonyl | Enhanced metabolic stability (difluoromethyl), antimicrobial/anticancer activity |
| 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine | ~436.0 | 5-Chloro-2-methylphenyl, 2-methoxy-5-propan-2-yl sulfonyl | Improved solubility (propan-2-yl), anti-inflammatory potential |
| 1-[(3-Methoxyphenyl)sulfonyl]-4-(2,2,2-trifluoroethyl)piperazine | ~354.3 | 3-Methoxyphenyl sulfonyl, trifluoroethyl | Enhanced membrane permeability (trifluoroethyl), CNS-targeting activity |
| 1-(2-((1-Ethyl-5-methylpyrazol-4-yl)sulfonyl)ethyl)piperazine | 314.4 | Pyrazole sulfonyl, ethyl-methyl substitution | High reactivity (pyrazole), potential enzyme inhibition |
*Estimated based on structural analogs.
Physicochemical Properties
- Thermal Stability : Adamantyl and sulfonyl groups contribute to higher melting points (>200°C) compared to less rigid analogs (e.g., pyrazole derivatives in ) .
- Solubility : Methoxy and propan-2-yl substituents () improve solubility in polar solvents, whereas trifluoroethyl groups () balance lipophilicity and solubility .
Biological Activity
1-(1-Adamantyl)-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine (referred to as "compound 1" hereafter) is a synthetic compound notable for its unique structural features, including an adamantyl group, a piperazine ring, and a sulfonyl moiety attached to a chlorinated methoxyphenyl. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition.
- Molecular Formula : C22H28ClN3O5S
- Molecular Weight : Approximately 482.0 g/mol
- Structure : The presence of the adamantyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets. The adamantyl group contributes steric bulk that can influence binding affinity to enzymes or receptors. Additionally, the sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can enhance the compound's overall activity against various biological targets.
Antitumor Properties
Recent studies have highlighted the antitumor potential of compound 1. It has been shown to modulate pathways related to pyruvate kinase M2 (PKM2), a key enzyme involved in cancer metabolism. Compounds that target PKM2 are being explored for their therapeutic potential against various cancers:
- In Vitro Studies :
- Compound 1 exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical carcinoma) and MDA MB 231 (breast cancer), with IC50 values of approximately 9.2 µM and 8.4 µM, respectively .
- A derivative of compound 1 demonstrated enhanced activity with an IC50 of 6.8 µM against MDA MB 231 cells, indicating that structural modifications can significantly influence efficacy .
Enzyme Inhibition
The sulfonyl moiety in compound 1 is associated with enzyme inhibitory activities. Studies have reported that piperazine derivatives with similar structures exhibit:
- Antibacterial activity.
- Inhibition of acetylcholinesterase (AChE) and urease enzymes, which are crucial in various physiological processes .
Pharmacological Profiles
The pharmacological behavior of compounds similar to compound 1 suggests a broad therapeutic potential:
- Antibacterial Action : Compounds bearing piperazine nuclei are often linked to antibacterial properties.
- Cancer Chemotherapy : The ability to inhibit tumor growth positions compound 1 as a candidate for further development in cancer therapies.
- Hypoglycemic Activity : Some derivatives have shown potential in regulating plasma glucose levels .
Data Summary Table
| Biological Activity | Cell Line/Target | IC50 Value (µM) | References |
|---|---|---|---|
| Antitumor | HeLa | 9.2 | |
| Antitumor | MDA MB 231 | 8.4 | |
| Enzyme Inhibition | AChE | Not specified | |
| Enzyme Inhibition | Urease | Not specified |
Case Studies
In a recent study focusing on the synthesis and evaluation of piperazine derivatives, compound 1 was highlighted for its promising antitumor activity while maintaining low cytotoxicity towards normal human cells such as HUVEC and NHDF . This selectivity is crucial for developing therapeutic agents that minimize adverse effects.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | NaOH, THF, 0°C | 65–75 | 90 |
| 2 | 1-Adamantyl bromide, K₂CO₃, DMF, 80°C | 50–60 | 85 |
Basic: How to characterize the compound’s purity and structural integrity?
Answer:
- HPLC/GC-MS : Quantify purity (>98% for pharmacological studies) .
- NMR Spectroscopy : Confirm substituent positions (e.g., adamantyl protons at δ 1.6–2.1 ppm; sulfonyl group via ¹³C NMR at ~110–120 ppm) .
- X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (if crystalline) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Focus on modifying:
- Adamantyl Group : Replace with bicyclic or aromatic groups to assess steric effects .
- Sulfonyl Substituents : Vary chloro and methoxy positions to evaluate electronic impacts on target binding .
- Piperazine Core : Test N-alkylation or ring expansion for conformational flexibility .
Q. Table 2: SAR Design Template
| Modification | Biological Target | Assay Type | Expected Impact |
|---|---|---|---|
| Adamantyl → Cyclohexyl | Serotonin receptors | Radioligand binding | Reduced affinity due to lower lipophilicity |
| 5-Cl → 5-NO₂ | Kinase inhibition | Enzymatic assay | Enhanced electron-withdrawing effects |
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Meta-Analysis : Cross-reference data from PubChem (CID 1071339) and independent studies to identify consensus trends .
- Mechanistic Profiling : Use knock-out models or siRNA to confirm target specificity if off-target effects are suspected .
Advanced: What computational methods optimize its pharmacokinetic properties?
Answer:
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability .
- QSAR Models : Corrogate substituent hydrophobicity (logP) with bioavailability using tools like Schrodinger’s QikProp .
- Docking Studies : Identify key interactions with targets (e.g., 5-HT₂A receptor) via AutoDock Vina .
Advanced: What are the toxicity and safety protocols for handling this compound?
Answer:
- Acute Toxicity : Follow OECD Guideline 423; initial LD₅₀ estimates in rodents suggest moderate toxicity (Category 3) .
- Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation of powders .
- Disposal : Incinerate at >800°C with scrubbers to prevent SO₂ emissions .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Salt Formation : Use hydrochloride or mesylate salts to enhance polarity .
- Prodrug Approach : Introduce phosphate esters at the methoxy group for hydrolytic activation .
- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .
Advanced: How to scale up synthesis without compromising yield?
Answer:
- Flow Chemistry : Optimize continuous sulfonation and adamantylation steps for higher throughput .
- Catalysis : Employ Pd/C or CuI for efficient C-N coupling .
- Process Analytics : Implement in-line FTIR to monitor reaction progression .
Advanced: What structural modifications enhance blood-brain barrier (BBB) penetration?
Answer:
- Reduce Molecular Weight : Replace adamantyl with smaller alkyl groups (e.g., tert-butyl) .
- Increase logD : Introduce fluorine atoms to balance lipophilicity and passive diffusion .
- P-glycoprotein Inhibition : Co-administer with inhibitors like verapamil to enhance CNS uptake .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
